1-(2-Aminophenyl)pentan-1-one
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Overview
Description
1-(2-Aminophenyl)pentan-1-one is an organic compound with the molecular formula C11H15NO. It is a ketone derivative with an amino group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with n-butyllithium in tetrahydrofuran (THF) at 0°C under an argon atmosphere. The mixture is then stirred for an hour at 0°C . Another method involves the acylation of 2-aminophenyl ketones with acetyl chloride, followed by purification using silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Aminophenyl)pentan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
- 2-Aminophenylbutan-1-one
- 2-Aminophenylpropan-1-one
- 2-Aminobenzaldehyde
Comparison: 1-(2-Aminophenyl)pentan-1-one is unique due to its specific structural features, such as the length of the carbon chain and the position of the amino group. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .
Properties
CAS No. |
61485-11-8 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-aminophenyl)pentan-1-one |
InChI |
InChI=1S/C11H15NO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3 |
InChI Key |
QXADQQOKBGTSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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